molecular formula C12H8ClN B168754 2-chloro-9H-carbazole CAS No. 10537-08-3

2-chloro-9H-carbazole

Cat. No. B168754
CAS RN: 10537-08-3
M. Wt: 201.65 g/mol
InChI Key: LOQQFCPPDBFFSO-UHFFFAOYSA-N
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Description

2-chloro-9H-carbazole is a compound with the molecular weight of 201.65 . It is a crystal-powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of carbazole derivatives, including 2-chloro-9H-carbazole, has been achieved through various methods. One such method involves a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . Another method uses a magnetically recoverable palladium nanocatalyst supported on a green biochar for the one-pot synthesis of 9H-carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation .


Molecular Structure Analysis

The molecular formula of 2-chloro-9H-carbazole is C12H8ClN . It belongs to the class of organic compounds known as carbazoles, which are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .


Chemical Reactions Analysis

Carbazole derivatives, including 2-chloro-9H-carbazole, have been used in various chemical reactions. For instance, the alkylation of carbazole with 2-chloro-2-methylpropane and 2-bromopropane catalyzed by anhydrous aluminum chloride has been studied .


Physical And Chemical Properties Analysis

2-chloro-9H-carbazole has a density of 1.4±0.1 g/cm3 . Its boiling point is 388.7±15.0 °C at 760 mmHg . The compound has a molar refractivity of 61.3±0.3 cm3 .

Scientific Research Applications

Anti-HIV Activity

Chloro-1,4-dimethyl-9H-carbazole derivatives have been investigated for their potential in HIV treatment. A study by Saturnino et al. (2018) in "Molecules" demonstrated that among the tested compounds, a nitro-derivative showed a promising profile as a lead for novel anti-HIV drugs (Saturnino et al., 2018).

Neurodegenerative Disease Research

A 2021 study by Avram et al. in "Molecules" discussed the synthesis of Schiff bases derived from 6-chloro-9H-carbazole for Alzheimer’s disease treatment. These compounds showed potential as neuropsychiatric drugs (Avram et al., 2021).

Wide Range of Biological Activities

Tsutsumi et al. (2016) in "Current Topics in Medicinal Chemistry" highlighted that 9H-carbazole, obtained naturally or synthetically, exhibits a wide range of biological activities, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties (Tsutsumi et al., 2016).

Electrochemical and Optical Properties

In 2021, Krawczyk et al. in "Materials" examined the impact of chlorine substituents on the electrochemical and optical properties of new carbazole dyes. This research demonstrated potential applications in fluorescent probes (Krawczyk et al., 2021).

Antimicrobial Activities

A study in the "Arabian Journal of Chemistry" by Salih et al. (2016) focused on synthesizing 9H-carbazole derivatives and evaluating their antimicrobial properties (Salih et al., 2016).

Capacitor Study

Ates and Uludağ (2015) in the "International Journal of Polymeric Materials and Polymeric Biomaterials" investigated the capacitance behavior of poly(9H-carbazole-9-carbothioic dithioperoxyanhydride) films, indicating potential in capacitor applications (Ates & Uludağ, 2015).

Crystallographic Studies

Research on the crystal structures of 9H-carbazole derivatives by Kubicki et al. (2007) in "Acta Crystallographica Section C" explored the impact of halogen substituents on molecular and crystal structures, relevant for material science applications (Kubicki et al., 2007).

Bacterial Biotransformation

Waldau et al. (2009) in "Applied Microbiology and Biotechnology" examined the bacterial biotransformation of 9H-carbazole derivatives, contributing to understanding microbial metabolism of these compounds (Waldau et al., 2009).

Synthesis and Bioactivity

Chakraborty et al. (2014) in the "IOSR Journal of Applied Chemistry" studied the antimicrobial activity of synthesized 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione against MRSA, highlighting its significant antibacterial properties (Chakraborty et al., 2014).

Mechanism of Action

While the specific mechanism of action for 2-chloro-9H-carbazole is not explicitly mentioned in the search results, carbazole derivatives have shown significant biological activities. They have been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Safety and Hazards

The safety information for 2-chloro-9H-carbazole indicates that it should be handled with care to avoid contact with skin and eyes . It is also advised to avoid breathing vapors or mists, and ingestion .

properties

IUPAC Name

2-chloro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQQFCPPDBFFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372894
Record name 2-chloro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-9H-carbazole

CAS RN

10537-08-3
Record name 2-chloro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-9H-carbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Next, a mixed solution of 22 g of 2-(4-chlorophenyl)nitrobenzene, 61 g of triphenylphosphine and 190 ml of o-dichlorobenzene was refluxed for 6 hours under a nitrogen flow. The solution was cooled to room temperature, o-dichlorobenzene was then distilled away under reduced pressure, and the concentrate was purified by silica gel column chromatography, and vacuum-dried to obtain 17.7 g of 2-chloro-9H-carbazole.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4′-Chloro-2-nitrobiphenyl (640 mg) and triethyl phosphite (1.9 ml) was heated at 150° C. for 3 hrs. The mixture was then allowed to cool and purified by flash chromatography (5–10% ethyl acetate/hexane) to afford the sub-title compound as a white solid (382 mg): 1H NMR (400 MHz, d6-DMSO) δ 7.12–7.23 (2H, m), 2.40 (1H, m), 7.46–7.54 (2H, m), 8.12 (2H, d).
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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